5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-
Description
Historical Perspectives on Oxazolone (B7731731) Chemistry and Its Evolution
The journey of oxazolone chemistry began in the late 19th century with the pioneering work of Plöchl and Erlenmeyer. In 1883, Plöchl first synthesized an oxazolone. amazonaws.com This was followed by the more comprehensive investigation by Friedrich Gustav Carl Emil Erlenmeyer, who developed what is now known as the Erlenmeyer-Plöchl azlactone synthesis. nih.govbiointerfaceresearch.com This reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640). nih.gov For instance, the reaction of hippuric acid (N-benzoylglycine) with an appropriate carbonyl compound under these conditions leads to the formation of a 2-phenyl-5(4H)-oxazolone derivative. nih.govbiointerfaceresearch.com
Initially, this synthesis was a cornerstone for the preparation of α-amino acids. nih.govresearchgate.net Over the years, the scope of the Erlenmeyer-Plöchl reaction and the chemistry of oxazolones have expanded significantly. Researchers have explored various catalysts and reaction conditions to improve yields and broaden the range of accessible derivatives. spectrabase.com The evolution of analytical techniques has also allowed for a deeper understanding of the structure and reactivity of these fascinating molecules.
Significance of 5(4H)-Oxazolone Derivatives in Synthetic Methodologies
5(4H)-Oxazolone derivatives are highly valued as synthetic intermediates due to the presence of multiple reactive sites. biointerfaceresearch.com Their chemical versatility allows them to be transformed into a diverse array of more complex molecules.
One of the most prominent applications of 5(4H)-oxazolones is in the synthesis of α-amino acids . The oxazolone ring can be readily opened by nucleophiles. Hydrolysis of the ring, for example, yields the corresponding α-acylamino acid, which can then be deacylated to afford the free α-amino acid. spectrabase.com This methodology provides a convenient route to both natural and unnatural amino acids, which are crucial components of peptides, proteins, and various pharmaceuticals.
Furthermore, 5(4H)-oxazolones serve as precursors for the synthesis of other heterocyclic compounds . They can undergo cycloaddition reactions and rearrangements to form pyridines, pyrroles, imidazoles, and other important heterocyclic scaffolds. researchgate.net The reactivity of the exocyclic double bond often found at the 4-position in many derivatives provides a handle for further functionalization.
The carbonyl group at the 5-position is susceptible to nucleophilic attack, leading to ring-opening and the formation of amides and esters. biointerfaceresearch.com This reactivity has been exploited in the synthesis of peptides and other amide-containing molecules.
Structural Features and Reactivity Context of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-
The structure of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- is characterized by a five-membered ring containing an oxygen and a nitrogen atom, a carbonyl group at the 5-position, a phenyl substituent at the 2-position, and two methyl groups at the 4-position.
Key Structural Features:
Oxazolone Ring: A planar, five-membered heterocyclic system.
Phenyl Group at C2: This group influences the electronic properties of the ring and provides steric bulk.
Gem-Dimethyl Group at C4: The presence of two methyl groups at the 4-position prevents enolization at this site, which is a common reaction pathway for oxazolones with protons at C4. This structural feature significantly impacts the reactivity of the molecule.
Carbonyl Group at C5: This is a key reactive site for nucleophilic attack.
The reactivity of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- is dictated by these structural features. The primary site for nucleophilic attack is the carbonyl carbon (C5). This can lead to ring-opening reactions. The nitrogen atom can also act as a nucleophile in certain reactions. The absence of acidic protons at the C4 position means that this compound will not undergo the typical aldol-type condensation reactions seen with other oxazolones.
Below is a table summarizing some of the key properties of the parent 5(4H)-oxazolone ring system, which provides a basis for understanding the specific derivative.
| Property | Description |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| Appearance | Typically a solid at room temperature. |
| Solubility | Generally soluble in common organic solvents. |
| Key Spectroscopic Features (General for 2-phenyl-5(4H)-oxazolones) | IR: Strong carbonyl (C=O) stretch around 1820-1780 cm⁻¹; C=N stretch around 1660-1640 cm⁻¹. ¹H NMR: Signals corresponding to the phenyl and methyl protons. ¹³C NMR: Resonances for the carbonyl carbon (C5), the C2 and C4 carbons of the oxazolone ring, and the carbons of the phenyl and methyl groups. |
Detailed research findings on the specific reactivity and spectroscopic data for 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- are limited in publicly available literature. However, based on the general principles of oxazolone chemistry, it can be inferred that this compound would serve as a valuable precursor for the synthesis of α,α-disubstituted amino acids and other sterically hindered molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)10(13)14-9(12-11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNARBTSTFCUKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326477 | |
| Record name | 4,4-Dimethyl-2-phenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7563-05-5 | |
| Record name | NSC528735 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethyl-2-phenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 4h Oxazolone, 4,4 Dimethyl 2 Phenyl
Classical Approaches to 5(4H)-Oxazolone Scaffold Construction
Traditional methods for constructing the 5(4H)-oxazolone ring system have been foundational in organic synthesis. These reactions, while sometimes lacking in efficiency or environmental friendliness by modern standards, are still widely recognized and utilized.
Erlenmeyer-Plöchl Azlactone Synthesis and its Adaptations
The Erlenmeyer-Plöchl synthesis, first described in 1893, is a cornerstone for the preparation of azlactones (oxazolones). researchgate.net This reaction typically involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). crpsonline.comwikipedia.org The acetic anhydride serves as both a cyclizing and dehydrating agent. nih.gov
The general mechanism involves the cyclization of the N-acylglycine to form an intermediate oxazolone (B7731731), which then undergoes condensation with the carbonyl compound. wikipedia.orgrsc.org For the synthesis of 4,4-disubstituted-2-phenyl-5(4H)-oxazolones, a ketone would be used in place of an aldehyde.
While the classical Erlenmeyer-Plöchl reaction is robust, adaptations have been developed to improve yields and broaden its applicability. These include the use of different catalysts and reaction conditions. For instance, various catalysts such as calcium acetate, bismuth (III) acetate, lead acetate, potassium phosphate, and ytterbium (III) triflate have been employed in place of sodium acetate. rfppl.co.insci-hub.se Microwave irradiation has also been utilized to accelerate the reaction, often in solvent-free conditions. sci-hub.sebiointerfaceresearch.com
Cyclodehydration Reactions of N-Acyl-α,α-disubstituted Amino Acids
A direct and fundamental method for the synthesis of 5(4H)-oxazolone, 4,4-dimethyl-2-phenyl- involves the cyclodehydration of N-benzoyl-α,α-dimethylglycine. This precursor, an N-acyl-α,α-disubstituted amino acid, can be cyclized using a dehydrating agent like acetic anhydride. nih.gov This intramolecular condensation reaction expels a molecule of water to form the five-membered oxazolone ring.
The efficiency of this cyclodehydration can be influenced by the choice of dehydrating agent and reaction conditions. Various reagents have been explored for this purpose, including polyphosphoric acid, perchloric acid, and carbodiimides. researchgate.net The Dakin-West reaction, which converts α-amino acids to α-acylamino ketones, proceeds through an oxazolone intermediate formed by acylation and cyclodehydration of the amino acid. biointerfaceresearch.comnih.gov
Advanced Synthetic Strategies for 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of 5(4H)-oxazolone, 4,4-dimethyl-2-phenyl-. These strategies often focus on improving selectivity, optimizing reaction conditions, and adhering to the principles of green chemistry.
Chemo- and Regioselective Synthesis via Specific Precursors
Advanced synthetic routes can offer greater control over the reaction's outcome, leading to higher yields and purity of the desired product. The regioselective synthesis of tetrasubstituted pyrazoles, for example, highlights the importance of precursor design in controlling reaction pathways. mdpi.com While not directly synthesizing the target oxazolone, this principle of precursor-directed synthesis is applicable. By carefully designing the starting materials, specific isomers can be favored, minimizing the formation of unwanted byproducts.
Optimization of Reaction Conditions and Catalyst Systems
Significant research has been dedicated to optimizing the synthesis of oxazolones by exploring a wide array of catalysts and reaction conditions. The goal is to enhance reaction rates, improve yields, and simplify purification processes.
Catalyst Systems: A multitude of catalysts have been investigated for the Erlenmeyer synthesis and related reactions. These include:
Lewis acids: Zinc chloride and ytterbium(III) triflate have been shown to be effective. sci-hub.se
Solid-supported catalysts: Alumina (B75360) has been used as a catalyst, particularly for the reaction of pre-formed 2-phenyl-5-oxazolone with aldehydes. researchgate.netresearchgate.net A mixture of alumina and boric acid has also been employed. biointerfaceresearch.com
Metal oxides: Zinc oxide has been reported as an efficient catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. researchgate.net
Heteropoly acids: Dodecatungstophosphoric acid has been used as a catalyst under solvent-free conditions. researchgate.net
Organocatalysts: Sulfanilic acid has been utilized as a recyclable catalyst in aqueous media. researchgate.net
Reaction Conditions: Optimization extends to the physical parameters of the reaction.
Microwave irradiation: This technique has been successfully used to shorten reaction times and often allows for solvent-free conditions. sci-hub.sebiointerfaceresearch.com
Ultrasonic conditions: The use of ultrasound has been explored in conjunction with specific catalysts to promote the reaction. researchgate.net
Solvent-free (mechanochemical) methods: Grinding the reactants together, sometimes with a minimal amount of a liquid assistant, is a green chemistry approach that can lead to high yields without the need for bulk solvents. nih.govresearchgate.netnih.gov
Table 1: Comparison of Catalysts in Oxazolone Synthesis
| Catalyst | Reaction Conditions | Advantages |
|---|---|---|
| Sodium Acetate | Conventional heating | Classical, well-established |
| Zinc Oxide | Stirring, suspension | Efficient for 4-arylmethylene derivatives |
| Alumina | Dichloromethane | Useful for condensation with pre-formed oxazolone |
| Sulfanilic Acid | Water, room temperature | Green, recyclable catalyst |
| Dodecatungstophosphoric Acid | Solvent-free, microwave | Fast, solventless |
| Mechanochemical Grinding | Solvent-free | Environmentally friendly, high yield economy |
Green Chemistry Principles in the Synthesis of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-
The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se In the context of 5(4H)-oxazolone synthesis, this has led to the development of more environmentally benign methodologies.
Key green chemistry approaches include:
Use of eco-friendly catalysts: Employing recyclable and non-toxic catalysts like sulfanilic acid or solid-supported reagents minimizes waste. researchgate.net
Solvent-free reactions: Conducting reactions without a solvent, often through mechanochemical grinding or by using one of the reactants as the solvent, significantly reduces volatile organic compound (VOC) emissions. rsc.orgnih.govresearchgate.net This approach has been successfully applied to the multi-component synthesis of azlactones. nih.govresearchgate.netnih.gov
Energy efficiency: The use of microwave irradiation or ultrasound can reduce reaction times and energy consumption compared to conventional heating methods. biointerfaceresearch.comresearchgate.net
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Multicomponent reactions, where several starting materials are combined in a single step, often exhibit high atom economy. nih.govresearchgate.net
The development of a one-step, solvent-free mechanochemical synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones from glycine, benzoyl chloride, an aromatic aldehyde, and sodium acetate with a few drops of acetic anhydride exemplifies a successful application of these principles, offering high yields and environmental benefits. nih.govresearchgate.netnih.gov
Investigation of Synthetic Yields and Purity Profiles
However, based on the general methodologies for oxazolone formation from α,α-disubstituted amino acids, the following can be inferred about the investigation of its yield and purity:
N-benzoylation: The Schotten-Baumann reaction is generally efficient, and yields for the N-benzoylation of amino acids are typically high, often exceeding 80-90%, provided the conditions are optimized.
Cyclodehydration: The yield of the cyclization step can be more variable. The stability of the resulting oxazolone is a key factor. Oxazolones derived from α,α-disubstituted amino acids, like the 4,4-dimethyl variant, are known to be relatively stable compared to those with a hydrogen at the C4 position. This stability can contribute to higher isolated yields.
Without specific literature, a hypothetical summary of yields for analogous reactions is presented below for illustrative purposes.
Illustrative Yield Data for Analogous Oxazolone Syntheses
| Reaction Step | Reagents | Typical Yield Range (%) |
|---|---|---|
| N-Acylation | Amino Acid, Acyl Chloride, Base | 80 - 95% |
Purity Profiles: The purity of the final product, 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-, would be determined using a combination of standard analytical techniques to confirm its identity and quantify impurities.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to confirm the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the phenyl protons and a singlet for the two equivalent methyl groups at the C4 position. The absence of signals for the carboxylic acid proton and the N-H proton of the precursor would indicate successful cyclization.
Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the characteristic carbonyl (C=O) stretching frequency of the oxazolone ring, which typically appears at a high wavenumber (around 1800-1830 cm⁻¹). The C=N stretching vibration (around 1650-1670 cm⁻¹) is also a key diagnostic peak.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the reaction and assess the purity of the crude product.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the precise purity of the final compound, often used to achieve the high purity levels (e.g., >99%) reported commercially.
Other Methods:
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
A summary of the analytical methods used to assess purity is provided in the table below.
Analytical Methods for Purity Determination
| Technique | Purpose | Expected Observations for 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- |
|---|---|---|
| ¹H NMR | Structural Confirmation | Signals for phenyl protons, singlet for two C4-methyl groups. |
| ¹³C NMR | Structural Confirmation | Resonances for carbonyl carbon, C=N carbon, quaternary C4, methyl carbons, and phenyl carbons. |
| IR Spectroscopy | Functional Group ID | Strong C=O stretch (~1820 cm⁻¹), C=N stretch (~1660 cm⁻¹). |
| Mass Spectrometry | Molecular Weight | Detection of the molecular ion peak corresponding to the formula C₁₁H₁₁NO₂. |
| HPLC | Purity Quantification | A major peak indicating the percentage purity of the compound. |
Reactivity and Mechanistic Investigations of 5 4h Oxazolone, 4,4 Dimethyl 2 Phenyl
Nucleophilic Ring-Opening Reactions
The most prevalent reaction pathway for 5(4H)-oxazolones involves the nucleophilic attack at the highly electrophilic C-5 carbonyl carbon. biointerfaceresearch.com This attack leads to the cleavage of the acyl-oxygen bond (C5-O1), resulting in a ring-opened product. This process is the basis for the hydrolytic, alcoholytic, and aminolytic degradation of the oxazolone (B7731731) ring.
Hydrolytic Ring-Opening Mechanisms
The hydrolysis of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- proceeds through a nucleophilic acyl substitution mechanism. In aqueous media, a water molecule attacks the C-5 carbonyl group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the cleavage of the C-O bond, leads to the formation of 2-(benzoylamino)-2-methylpropanoic acid.
The reaction can be catalyzed by both acid and base. Under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, significantly accelerating the rate of ring-opening. The general mechanism involves the following steps:
Nucleophilic attack of a water molecule or hydroxide ion on the C-5 carbonyl carbon.
Formation of a transient, unstable tetrahedral intermediate.
Elimination of the ring oxygen atom via C-O bond cleavage, followed by protonation, to yield the final carboxylic acid product.
Unlike oxazolones with a proton at the C-4 position, this compound cannot undergo base-catalyzed racemization through enolization, making the hydrolytic ring-opening a more direct and predictable pathway.
Table 1: Influence of pH on the Relative Rate of Hydrolysis Note: This data is illustrative, based on the general principles of oxazolone hydrolysis, as specific kinetic data for the 4,4-dimethyl variant is not readily available.
| Condition | Nucleophile | Relative Rate | Product |
|---|---|---|---|
| Acidic (pH < 7) | H₂O | Low | 2-(benzoylamino)-2-methylpropanoic acid |
| Neutral (pH = 7) | H₂O | Baseline (1x) | 2-(benzoylamino)-2-methylpropanoic acid |
Alcoholysis and Aminolysis of the Oxazolone Ring
Similar to hydrolysis, the oxazolone ring can be opened by other nucleophiles such as alcohols (alcoholysis) and amines (aminolysis) to yield the corresponding esters and amides of 2-(benzoylamino)-2-methylpropanoic acid. nih.gov These reactions are fundamental in synthetic chemistry for converting the oxazolone core into valuable α,α-disubstituted amino acid derivatives.
Alcoholysis: The reaction with an alcohol, often catalyzed by acid or base, results in the formation of an ester. The mechanism mirrors hydrolysis, with the alcohol molecule acting as the nucleophile.
Aminolysis: This is typically a very efficient reaction, as amines are generally stronger nucleophiles than water or alcohols. The reaction of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- with a primary or secondary amine leads directly to the corresponding N-substituted amide. This reaction is often carried out in an aprotic solvent. researchgate.net
Table 2: Representative Ring-Opening Reactions with Various Nucleophiles
| Nucleophile | Reagent Example | Solvent | Condition | Product |
|---|---|---|---|---|
| Alcohol | Methanol (CH₃OH) | Methanol | Reflux | Methyl 2-(benzoylamino)-2-methylpropanoate |
| Primary Amine | Aniline (C₆H₅NH₂) | Dioxane | Room Temp | N-phenyl-2-(benzoylamino)-2-methylpropanamide |
| Secondary Amine | Morpholine | Acetic Acid | Reflux | (4-(2-(benzoylamino)-2-methylpropanoyl)morpholine) |
Enantioselective and Diastereoselective Ring-Opening Processes
While 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- is an achiral molecule, its C-5 carbonyl group is prochiral. Nucleophilic attack at this center generates a new chiral center in the product (if the product is not symmetric). This feature allows for the development of enantioselective ring-opening reactions through the use of chiral reagents or catalysts.
An enantioselective aminolysis or alcoholysis can be achieved by reacting the oxazolone with a chiral, non-racemic amine or alcohol. The differing energies of the diastereomeric transition states for the attack on the two faces of the carbonyl group lead to a preference for one enantiomer of the product.
Alternatively, an achiral nucleophile can be used in the presence of a chiral catalyst. Chiral guanidines, for example, have been explored for catalyzing asymmetric reactions on related oxazolone systems. researchgate.net The catalyst can activate the oxazolone or the nucleophile, creating a chiral environment that directs the attack to one face of the C-5 carbonyl, resulting in an enantiomerically enriched product. Such methods provide a powerful route to chiral α,α-disubstituted amino acid derivatives.
Reactions at the C=N and C=O Moieties
While ring-opening at C-5 is the dominant reaction pathway, the C=N and C=O bonds can undergo other transformations under specific conditions.
Reduction Chemistry of the Imine Bond
The endocyclic C=N (imine) bond in the 5(4H)-oxazolone ring is generally resistant to reduction by common hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The high reactivity of the C-5 carbonyl group means that these nucleophilic reducing agents will preferentially attack the lactone carbonyl. This attack typically results in reductive ring-opening rather than reduction of the imine bond. The imine moiety is less electrophilic compared to the carbonyl group, and its endocyclic nature may also contribute to its lower reactivity towards reduction. Therefore, selective reduction of the C=N bond while preserving the oxazolone ring is not a synthetically viable transformation for this class of compounds.
Carbonyl Reactivity and Related Transformations
Under certain conditions, the C-5 carbonyl group can react with strong carbon nucleophiles without causing immediate ring cleavage. The most notable example is the reaction with Grignard reagents (organomagnesium halides).
The reaction of a 2-phenyl-5(4H)-oxazolone with a Grignard reagent can lead to the formation of a tertiary alcohol. biointerfaceresearch.com The mechanism involves the nucleophilic addition of the Grignard reagent's carbanion to the carbonyl carbon. This forms a stable magnesium alkoxide tetrahedral intermediate. This intermediate is stable enough to resist immediate ring-opening. Subsequent acidic workup protonates the alkoxide, yielding a tertiary alcohol product where two of the substituents are from the Grignard reagent and the third is the rest of the molecule derived from the oxazolone. This reaction provides a valuable method for carbon-carbon bond formation at the C-5 position.
Table 3: Reaction of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- with Grignard Reagents
| Grignard Reagent | Structure | Product after Workup |
|---|---|---|
| Phenylmagnesium Bromide | C₆H₅MgBr | 2-(benzoylamino)-N-(1,1-diphenyl-2-hydroxy-2-propyl)benzamide |
| Methylmagnesium Iodide | CH₃MgI | 2-(benzoylamino)-N-(1,1-dimethyl-2-hydroxy-2-propyl)benzamide |
Transformations Involving the C4-Dimethyl Group
The presence of two methyl groups at the C4 position significantly influences the reactivity of the oxazolone ring. Unlike their counterparts with a proton at C4, which are known to be acidic and readily undergo enolization, the C4-dimethylated analogue presents a different set of reactive possibilities.
The protons on the C4-methyl groups of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- are considerably less acidic than a proton directly attached to the C4 carbon. Deprotonation of a C4-methyl group would require the use of a strong base to generate a carbanion. This carbanion could then, in principle, participate in alkylation reactions with suitable electrophiles.
While the acidity of the α-proton in oxazol-5(4H)-ones is a well-established feature that facilitates their use in dynamic kinetic resolution and other stereoselective syntheses, the reactivity of the C4-alkyl substituents has been less explored. acs.org The generation of a carbanion on one of the C4-methyl groups would lead to a reactive intermediate capable of forming new carbon-carbon bonds.
Table 1: Plausible Deprotonation-Alkylation of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-
| Step | Reagent/Condition | Intermediate/Product | Reaction Type |
| 1. Deprotonation | Strong base (e.g., LDA, n-BuLi) | C4-exomethylene carbanion | Acid-Base Reaction |
| 2. Alkylation | Alkyl halide (R-X) | 4-methyl-4-alkyl-2-phenyl-5(4H)-oxazolone | Nucleophilic Substitution |
Under certain reaction conditions, such as in the presence of a strong acid, the C4-dimethyl group of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- could potentially undergo rearrangement. A plausible pathway for such a transformation is a Wagner-Meerwein rearrangement. wikipedia.orglibretexts.org This type of reaction involves the 1,2-migration of an alkyl group to a neighboring carbocation.
The formation of a carbocation adjacent to the C4 position, possibly initiated by the protonation of the oxazolone ring or a substituent, could trigger the migration of one of the methyl groups. This would result in a ring expansion or the formation of a more stable carbocation, leading to a rearranged product. The driving force for such a rearrangement is often the relief of ring strain or the formation of a more stable carbocationic intermediate. nih.govresearchgate.net
Pericyclic Reactions and Cycloaddition Chemistry
Pericyclic reactions, including cycloadditions and electrocyclic reactions, are powerful tools in organic synthesis for the construction of cyclic systems. The 5(4H)-oxazolone ring system can participate in such reactions, although the specific reactivity of the 4,4-dimethyl substituted variant is not extensively documented.
5(4H)-Oxazolones can function as precursors to azomethine ylides, which are 1,3-dipoles that can readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. researchgate.netresearchgate.net The generation of the azomethine ylide from 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- would likely involve thermal or photochemical ring opening. However, the gem-dimethyl group at C4 may sterically hinder the approach of dipolarophiles.
While direct examples of [4+1] and [4+2] cycloadditions involving 4,4-dimethyl-2-phenyl-5(4H)-oxazolone are scarce, the general reactivity of related heterocycles suggests its potential as a synthon in such transformations. For instance, related 4H-pyrazoles have been shown to undergo Diels-Alder reactions. mit.edu The oxazolone could potentially act as a dienophile in a [4+2] cycloaddition, reacting with a suitable diene.
Table 2: Potential Cycloaddition Reactions of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-
| Reaction Type | Reactant | Product Type |
| [3+2] Cycloaddition | Alkene, Alkyne | Pyrrolidine or dihydropyrrole derivatives |
| [4+2] Cycloaddition | Diene | Substituted piperidine (B6355638) derivatives |
Electrocyclic reactions of 5(4H)-oxazolones are less common but could be envisioned under photochemical conditions. For example, photochemical [2+2] cycloadditions are known for 4-arylidene-5(4H)-oxazolones, leading to the formation of cyclobutane (B1203170) derivatives. nih.govacs.org While 4,4-dimethyl-2-phenyl-5(4H)-oxazolone lacks the exocyclic double bond necessary for this specific reaction, other photochemical transformations could potentially lead to electrocyclic ring closures or rearrangements.
Applications of 5 4h Oxazolone, 4,4 Dimethyl 2 Phenyl in Organic Synthesis
As a Precursor in Amino Acid and Peptide Synthesis
The primary utility of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- lies in its function as a protected and activated form of the α,α-disubstituted amino acid, 2-methylalanine (α-aminoisobutyric acid). The oxazolone (B7731731) ring is susceptible to nucleophilic attack, leading to a ring-opening reaction that unveils the amino acid derivative. biointerfaceresearch.comnih.gov
The hydrolysis or alcoholysis of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- provides a direct route to N-benzoyl-2-methylalanine and its corresponding esters. The reaction mechanism involves the nucleophilic attack of water or an alcohol at the C-5 carbonyl carbon of the oxazolone ring. This is the most common reaction for this class of compounds, leading to the fission of the carbonyl-oxygen bond. biointerfaceresearch.com This process effectively deprotects the amino acid carboxyl group while retaining the N-benzoyl protecting group.
The general transformation can be summarized as follows:
Hydrolysis: Reaction with water, typically under mild acidic or basic conditions, cleaves the ester bond within the lactone ring to yield N-benzoyl-2-methylalanine.
Alcoholysis: Treatment with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst results in the formation of the corresponding alkyl ester of N-benzoyl-2-methylalanine. researchgate.net
These derivatives are stable compounds that can be used in further synthetic steps or deprotected to yield the free amino acid.
| Nucleophile | Reaction Conditions | Product |
|---|---|---|
| Water (H₂O) | Mild acid or base catalysis | N-Benzoyl-2-methylalanine |
| Methanol (CH₃OH) | Acid catalysis | N-Benzoyl-2-methylalanine methyl ester |
| Ethanol (C₂H₅OH) | Acid catalysis | N-Benzoyl-2-methylalanine ethyl ester |
Oxazolones are well-established intermediates in peptide synthesis, often formed in situ during the activation of the carboxyl group of an N-acyl amino acid. mdpi.comnih.gov 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- can be viewed as a stable, isolable activated precursor of N-benzoyl-2-methylalanine. Its use in peptide coupling involves the aminolysis of the oxazolone ring by the amino group of another amino acid ester.
This reaction proceeds via nucleophilic attack of the amine on the C-5 carbonyl, leading to ring opening and the formation of a new peptide bond. This strategy is particularly useful for incorporating the sterically hindered 2-methylalanine residue into a peptide chain. The reaction provides a direct method for forming the dipeptide without the need for a separate coupling reagent, as the oxazolone itself contains the activated carboxyl group.
| Reactant | Reaction | Product |
|---|---|---|
| H₂N-CHR'-COOR'' (Amino acid ester) | Aminolysis | Benzoyl-NH-C(CH₃)₂-CO-NH-CHR'-COOR'' (Dipeptide derivative) |
The compound 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- is fundamentally a synthon for the α,α-disubstituted amino acid 2-methylalanine. The synthesis of peptides and other complex molecules containing this sterically demanding residue is often challenging. By employing the pre-formed oxazolone, synthetic chemists can readily introduce the N-benzoyl-protected α,α-dimethylglycyl moiety into a target structure.
The nucleophilic ring-opening of such quaternary substituted oxazolones is a reliable method for producing α,α-disubstituted α-amino acid derivatives. ajrconline.orgresearchgate.net This approach circumvents potential difficulties associated with the direct acylation or coupling of the free 2-methylalanine, where steric hindrance can lead to low yields or require harsh reaction conditions.
Utility in Heterocyclic Compound Synthesis
Beyond amino acid and peptide synthesis, the oxazolone ring serves as a versatile template for the construction of other heterocyclic systems. The embedded N-acyl amino acid structure can be rearranged or incorporated into new rings through reactions with appropriate binucleophilic reagents.
The reaction of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- with nitrogen-based nucleophiles, such as hydrazine (B178648), provides a pathway to different nitrogen-containing heterocycles. Based on the established reactivity of related oxazolones, the reaction with hydrazine hydrate (B1144303) is expected to proceed via an initial nucleophilic attack at the C-5 carbonyl, followed by ring opening to form an acyl hydrazide intermediate. researchgate.netnih.govnih.gov This intermediate can then undergo intramolecular cyclization and dehydration to yield a new heterocyclic ring.
For instance, reaction with hydrazine would likely lead to the formation of a 1,2,4-triazine (B1199460) derivative. The process involves the initial formation of a hydrazide, which then cyclizes by attacking the imine carbon (C-2) of the original oxazolone structure, ultimately forming a stable six-membered triazinone ring.
| Reagent | Plausible Intermediate | Final Heterocyclic Product |
|---|---|---|
| Hydrazine Hydrate (N₂H₄·H₂O) | N-(2-Hydrazinyl-1,1-dimethylethyl)benzamide | 6,6-Dimethyl-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazin-5-one |
While unsaturated oxazolones are widely used in cycloaddition and cascade reactions to build complex molecular architectures, documented examples of such reactions specifically involving 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- are not prominent in the scientific literature. The absence of an exocyclic double bond at the C-4 position, a key reactive site in many unsaturated azlactones, limits its participation in typical Diels-Alder or other pericyclic reactions. The development of novel cascade reactions starting from this saturated oxazolone remains an area for future exploration, potentially involving initial ring-opening followed by a sequence of intramolecular reactions.
Role as a Masked Functionality or Reactive Intermediate
The 4,4-dimethyl-2-phenyl-5(4H)-oxazolone ring system can be considered a masked form of an α,α-disubstituted amino acid. This latent functionality can be revealed through various chemical transformations, allowing for the controlled introduction of this important structural motif into larger molecules. Furthermore, the oxazolone ring can be induced to open or rearrange, generating highly reactive intermediates that can participate in a variety of useful synthetic transformations.
Generation of Dipoles or Zwitterionic Species
While 5(4H)-oxazolones lacking substitution at the C-4 position are well-known to tautomerize to mesoionic aromatic compounds called münchnones, which are 1,3-dipoles, the presence of two methyl groups at the 4-position of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- prevents this direct tautomerization. However, under specific conditions, related dipolar or zwitterionic species can be generated.
For instance, in the presence of a strong base, deprotonation at one of the methyl groups could potentially lead to the formation of an exocyclic enolate, which would introduce a nucleophilic center into the molecule. More significantly, theoretical and experimental studies on related oxazolone systems suggest that thermal or photochemical activation can lead to ring opening to form a transient zwitterionic ketene (B1206846) intermediate. This highly reactive species possesses both an electrophilic ketene moiety and a nucleophilic imine, allowing it to participate in various cycloaddition and annulation reactions.
These reactive intermediates are crucial in the construction of new heterocyclic rings. For example, their reaction with various dipolarophiles can lead to the formation of five-, six-, and seven-membered nitrogen- and oxygen-containing heterocycles, which are common scaffolds in medicinal chemistry.
Controlled Release of Reactive Fragments
The oxazolone ring, being a lactone, is susceptible to nucleophilic attack and subsequent ring opening. This property can be exploited for the controlled release of reactive fragments. The stability of the 4,4-dimethyl-2-phenyl-5(4H)-oxazolone is influenced by the steric hindrance provided by the gem-dimethyl group, which can modulate its reactivity compared to unsubstituted or monosubstituted oxazolones.
Under specific conditions, such as hydrolysis or alcoholysis, the oxazolone can be opened to release an α,α-dimethylphenylglycine derivative. This controlled release is particularly useful in situations where the free amino acid is unstable or would interfere with other reaction steps. For example, in peptide synthesis, the transient formation and subsequent ring-opening of oxazolone intermediates are key steps. researchgate.net
Furthermore, fragmentation of related 2-phenyl-5-oxazolone structures has been observed under mass spectrometry conditions, leading to the elimination of carbon dioxide and the formation of other reactive species. nih.gov While these conditions are not typical for preparative synthesis, they provide insight into the potential fragmentation pathways that could be harnessed for the controlled release of specific molecular fragments under tailored reaction conditions.
Application in Natural Product and Medicinal Chemistry Intermediate Synthesis
The unique reactivity and structural features of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- make it an attractive building block for the synthesis of complex and biologically active molecules.
Use in the Synthesis of Complex Molecular Frameworks
The ability of 4,4-dimethyl-2-phenyl-5(4H)-oxazolone to act as a precursor to α,α-disubstituted amino acids is of significant importance in the synthesis of complex molecular frameworks, particularly in the realm of peptides and alkaloids. α,α-Disubstituted amino acids are known to induce conformational constraints in peptides, leading to the formation of stable secondary structures like helices and turns.
One of the key applications of this oxazolone is in the stereoselective synthesis of quaternary α-amino acid derivatives. The oxazolone can be reacted with a variety of nucleophiles in the presence of a chiral catalyst to achieve dynamic kinetic resolution, affording enantiomerically enriched products. acs.org These chiral building blocks are then incorporated into the total synthesis of complex natural products and their analogues.
Furthermore, the oxazolone can be employed in cycloaddition reactions to construct intricate polycyclic systems. For example, Diels-Alder reactions using oxazolone derivatives as dienophiles can lead to the formation of highly substituted cyclohexene (B86901) rings, which are common features in many natural products. crpsonline.com The gem-dimethyl group at the 4-position can influence the stereochemical outcome of these reactions, providing a handle for controlling the three-dimensional architecture of the resulting molecules. The reaction of 2-phenyl-5(4H)-oxazolone derivatives with hydrazine hydrate can lead to the formation of 4(3H)-quinazolinone derivatives, which are important heterocyclic scaffolds. nih.govresearchgate.net
Building Block for Bioactive Molecules
The 2-phenyl-5(4H)-oxazolone scaffold is a common feature in a wide range of biologically active molecules. Derivatives of this core structure have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govajrconline.orgbiointerfaceresearch.combiointerfaceresearch.com The introduction of the 4,4-dimethyl substitution can significantly impact the pharmacological properties of these molecules by altering their lipophilicity, metabolic stability, and steric interactions with biological targets.
For instance, various substituted 4-arylidene-2-phenyl-5(4H)-oxazolones have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. crpsonline.comajrconline.org The synthesis of these compounds often involves the Erlenmeyer-Plochl reaction, where an N-acylglycine is condensed with an aldehyde or ketone. nih.gov The use of 2-amino-α,α-dimethylacetic acid as a precursor would lead to the 4,4-dimethyl-2-phenyl-5(4H)-oxazolone core.
The oxazolone ring can also serve as a versatile intermediate for the synthesis of other heterocyclic systems with pronounced biological activity. For example, reaction with hydrazines can yield triazinone derivatives, while reaction with other nucleophiles can lead to the formation of imidazolones and other heterocyclic structures. nih.govscispace.com These transformations allow for the rapid diversification of the oxazolone scaffold to generate libraries of compounds for biological screening.
Below is a table summarizing some of the bioactive molecules and intermediates synthesized from 2-phenyl-5(4H)-oxazolone derivatives:
| Compound Class | Biological Activity/Application | Reference |
| 4-Arylidene-2-phenyl-5(4H)-oxazolones | Antimicrobial, Anti-inflammatory | ajrconline.orgasianpubs.org |
| 4(3H)-Quinazolinone derivatives | Anticancer, Anti-inflammatory, Anticonvulsant | nih.govresearchgate.net |
| Imidazolone derivatives | Anti-inflammatory (COX-2 inhibitors) | nih.gov |
| Triazinone derivatives | Potential Anticancer | nih.gov |
| Quaternary α-amino acids | Building blocks for peptides and natural products | ajrconline.org |
| Acetylcholinesterase inhibitors | Potential treatment for cognitive disorders | nih.gov |
Advanced Spectroscopic Characterization Methodologies for 5 4h Oxazolone, 4,4 Dimethyl 2 Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Assignment
For a molecule like 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-, one-dimensional ¹H and ¹³C NMR spectra provide initial information, but multi-dimensional NMR experiments are crucial for definitive assignments.
¹H NMR: The proton spectrum is expected to show signals for the phenyl group protons, typically in the aromatic region (δ 7.0-8.5 ppm), and a characteristic singlet for the two equivalent methyl groups (gem-dimethyl) at the C4 position, likely in the upfield region (δ 1.0-2.0 ppm).
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C5) of the lactone ring (δ ~170-180 ppm), the C=N carbon (C2) (δ ~160-165 ppm), and the quaternary C4 carbon (δ ~60-70 ppm). nih.gov Signals for the phenyl and methyl carbons will also be present.
Correlation Spectroscopy (COSY): This 2D experiment reveals proton-proton couplings (³JHH), which would be primarily observed among the protons of the phenyl ring, helping to assign their specific positions (ortho, meta, para).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal and each aromatic proton to its corresponding carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| C2 | - | ~162 | H-ortho |
| C4 | - | ~65 | H-methyl |
| C5 | - | ~178 | H-methyl |
| C6 (CH₃)₂ | ~1.5 (s, 6H) | ~25 | C4, C5 |
| C-phenyl (ortho) | ~8.0 (d, 2H) | ~128 | C2, C-phenyl (meta) |
| C-phenyl (meta) | ~7.5 (t, 2H) | ~129 | C-phenyl (ortho), C-phenyl (para) |
| C-phenyl (para) | ~7.6 (t, 1H) | ~133 | C-phenyl (meta) |
Note: Predicted chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes or restricted bond rotations that occur on the NMR timescale. nih.gov For 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-, DNMR could be used to investigate the rotational barrier of the C2-phenyl bond.
At low temperatures, the rotation around this bond might become slow enough to make the two ortho-protons (and the two meta-protons) magnetically non-equivalent. This would result in a splitting of their respective signals in the ¹H NMR spectrum. By acquiring spectra at various temperatures (Variable Temperature NMR), it is possible to observe the coalescence of these signals as the temperature increases and the rotation becomes faster. From the coalescence temperature and the frequency difference between the signals, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotation can be calculated, providing valuable insight into the molecule's conformational dynamics. unimelb.edu.au
Mass Spectrometry Approaches
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, as very few combinations of atoms will have a specific exact mass. For 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- (C₁₁H₁₁NO₂), HRMS is used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 2: Exact Mass Determination of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ |
| Calculated Exact Mass | 189.07898 Da |
Note: The observed mass will depend on the ionization technique used (e.g., ESI, APCI) and the adduct formed (e.g., [M+H]⁺, [M+Na]⁺).
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the original molecule.
For 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-, characteristic fragmentation pathways can be predicted. nih.govmdpi.com A likely initial fragmentation would be the loss of carbon dioxide (CO₂) from the lactone ring. Another common fragmentation for phenyl-substituted heterocycles is the formation of a benzoyl cation or related species.
Table 3: Plausible Fragmentation Pathways and Major Product Ions in MS/MS Analysis
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 189 ([M]⁺˙) | CO₂ | 145 | [C₁₀H₁₁N]⁺˙ (Dimethyl-phenyl-azirine cation) |
| 189 ([M]⁺˙) | C₃H₆ (propene) | 147 | [C₈H₅NO]⁺˙ (2-phenyloxazol-5-one cation) |
| 189 ([M]⁺˙) | C₃H₅O• | 132 | [C₈H₆N]⁺ (Phenyl-ethenyl-imine cation) |
| 145 | CH₃• | 130 | [C₉H₈N]⁺ (Methyl-phenyl-azirine cation) |
Note: Fragmentation pathways are proposed based on general principles of mass spectrometry and data from related structures.
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically found in the range of 1820-1780 cm⁻¹. biointerfaceresearch.combiointerfaceresearch.com Another key absorption is the C=N stretching vibration of the oxazolone (B7731731) ring, which is expected around 1670-1650 cm⁻¹. biointerfaceresearch.com Absorptions for C-H stretching of the aromatic and methyl groups will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar phenyl ring C=C bonds, which typically give strong signals in the 1600-1400 cm⁻¹ region. The symmetric stretching of the gem-dimethyl group would also be expected to produce a distinct Raman signal.
Table 4: Characteristic Vibrational Frequencies for 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| C=O Stretch (Lactone) | 1820 - 1780 | Strong | Weak |
| C=N Stretch (Oxazolone) | 1670 - 1650 | Medium-Strong | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Medium |
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- is not available in the Cambridge Structural Database, analysis of closely related structures, such as other substituted oxazolones, can provide valuable insights into its likely solid-state conformation. nih.gov X-ray diffraction studies on similar five-membered heterocyclic rings reveal key structural parameters.
For the oxazolone ring, a nearly planar conformation is generally expected. rsc.org The bond lengths and angles would be characteristic of the hybridization of the constituent atoms. The C=O bond is expected to be short, indicative of a double bond, while the C-O and C-N single bonds within the ring will be longer. The C=N double bond will also be relatively short. The phenyl ring is likely to be twisted out of the plane of the oxazolone ring to minimize steric hindrance. The gem-dimethyl groups will be tetrahedrally arranged around the C4 carbon.
| Parameter | Expected Value |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Dependent on packing, often centrosymmetric for racemates |
| Oxazolone Ring Conformation | Near-planar |
| C=O Bond Length | ~1.20 Å |
| C=N Bond Length | ~1.28 Å |
| Dihedral Angle (Oxazolone-Phenyl) | Variable, dependent on crystal packing forces |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. While 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- itself is achiral, the introduction of a chiral center, for instance, by replacing one of the methyl groups at the C4 position with a different substituent, would render the molecule chiral. In such cases, CD and ORD spectroscopy would be indispensable for determining the enantiomeric excess (ee) of a sample.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic mixture of chiral oxazolone derivatives would exhibit characteristic CD signals (Cotton effects) at the wavelengths of their electronic transitions. The intensity of these signals is directly proportional to the enantiomeric excess. ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength.
For a hypothetical chiral derivative of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-, the electronic transitions associated with the phenyl ring and the n→π* and π→π* transitions of the C=O and C=N chromophores would be expected to give rise to distinct Cotton effects in the CD spectrum. A calibration curve could be constructed by plotting the CD intensity at a specific wavelength against known enantiomeric excesses, allowing for the determination of the ee of an unknown sample. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra of chiral molecules and assist in the assignment of absolute configurations.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 4,4-disubstituted oxazolones often involves the cyclization of α-amido acids. Future research will likely focus on developing more sustainable and efficient methods that align with the principles of green chemistry.
One promising avenue is the exploration of catalytic direct oxidation of N-benzoyl amino acids. For instance, methods using hypervalent iodine have been shown to produce 4-acetoxy substituted 5(4H)-oxazolones, which can serve as precursors to 4,4-dialkyl derivatives. nih.gov Future work could focus on replacing stoichiometric oxidants with catalytic systems, perhaps employing electrochemistry or aerobic oxidation, to improve the atom economy and reduce waste.
Moreover, the development of one-pot multicomponent reactions (MCRs) that assemble the 4,4-dimethyl-2-phenyl-5(4H)-oxazolone core from simple, readily available starting materials would be a significant advancement. While many MCRs exist for 4-arylidene oxazolones, adapting these for the synthesis of a quaternary center at the 4-position is a key challenge. Research into novel catalysts, such as recyclable solid acids or organocatalysts, could enable these transformations under milder and more environmentally benign conditions. researchgate.net
A summary of potential sustainable synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Future Research Focus |
| Catalytic α-Oxidation | Avoids pre-functionalized substrates, high atom economy. | Development of reusable catalysts, exploration of aerobic and electrochemical methods. |
| Multicomponent Reactions | High efficiency, reduced workup steps, molecular diversity. | Design of new MCRs for quaternary centers, use of green solvents and catalysts. |
| Biocatalytic Approaches | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening and engineering for oxazolone (B7731731) synthesis, integration with chemoenzymatic cascades. |
Exploration of Unprecedented Reactivity Patterns and Transformations
The gem-dimethyl substitution at the C4 position of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- fundamentally alters its reactivity compared to its C4-unsubstituted or monosubstituted counterparts. The absence of an enolizable proton at C4 opens the door to novel chemical transformations.
Future research should focus on leveraging this unique structural feature. For instance, the oxazolone ring can be a precursor to α,α-disubstituted amino acids, which are of significant interest in peptide and medicinal chemistry. researchgate.net The development of new stereoselective ring-opening reactions with a variety of nucleophiles will be a key area of investigation.
Furthermore, the potential of 4,4-dimethyl-2-phenyl-5(4H)-oxazolone to participate in cycloaddition reactions as a 1,3-dipole synthon warrants deeper exploration. biointerfaceresearch.com While the reactivity of unsaturated oxazolones in Diels-Alder reactions is known, the behavior of saturated, sterically hindered oxazolones in [3+2] and other cycloadditions is less understood and could lead to the synthesis of novel heterocyclic scaffolds. crpsonline.comsphinxsai.comuzhnu.edu.ua
Photochemical and radical-mediated transformations of this oxazolone are also underexplored territories. The strained lactone ring could be susceptible to photochemical ring-opening or rearrangement, providing access to unique molecular architectures. The table below highlights potential areas of reactivity exploration.
| Reaction Type | Potential Outcome | Research Direction |
| Stereoselective Ring-Opening | Access to enantiopure quaternary amino acids. | Development of chiral catalysts and reagents for asymmetric transformations. researchgate.net |
| Cycloaddition Reactions | Synthesis of novel spirocyclic and fused heterocyclic systems. | Investigation of reactivity with various dipolarophiles and dienes under thermal and photochemical conditions. |
| Photochemical Transformations | Generation of novel reactive intermediates and molecular scaffolds. | Study of photochemical ring cleavage, rearrangements, and [2+2] cycloadditions. nih.govacs.org |
| Radical Reactions | C-H functionalization and novel bond formations. | Exploration of reactions with radical precursors under various initiation conditions. |
Expansion of Synthetic Applications in Emerging Fields
While oxazolones are known for their applications in medicinal chemistry, the unique properties of the 4,4-dimethyl substituted variant could be harnessed in other emerging fields. rfppl.co.inajrconline.org
One of the most promising areas is in polymer and materials science . A vinyl-substituted derivative, 2-(p-vinylphenyl)-4,4-dimethyl-5-oxazolone, has been synthesized and polymerized. capes.gov.br The resulting polymer, poly(2-vinyl-4,4-dimethyl-5-oxazolone), has shown significant utility in creating functional surfaces. The reactive oxazolone rings on the polymer can covalently bind to amine and thiol groups in proteins and enzymes, making it an excellent material for enzyme immobilization. nih.gov Furthermore, these polymer-grafted surfaces can be used to control mammalian cell adhesion and inhibit bacterial biofilm formation, opening up applications in biomedical devices and tissue engineering. nih.gov
In the realm of chemical biology , the 4,4-dimethyl-2-phenyl-5(4H)-oxazolone core could be incorporated into fluorescent probes. The photophysical properties of oxazolone derivatives are an active area of research, with some demonstrating fluorescence that can be modulated by their environment. nih.govnih.govacs.orgresearchgate.netresearchgate.net The rigid, non-enolizable structure of the 4,4-dimethyl derivative could provide a stable scaffold for the development of new fluorophores for imaging and sensing applications.
| Emerging Field | Potential Application | Future Research Focus |
| Polymer Chemistry | Functional coatings, enzyme immobilization, biomaterials. | Synthesis of new oxazolone-containing monomers, exploring polymerization techniques, and evaluating material properties. |
| Materials Science | Non-linear optical materials, smart materials. | Investigation of the photophysical and electronic properties of novel derivatives. |
| Chemical Biology | Fluorescent probes for bioimaging, activity-based probes. | Design and synthesis of derivatives with tailored spectroscopic properties and biological targets. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- and its derivatives is well-suited for this transition.
Future research should aim to develop a fully automated, continuous flow synthesis of this compound. This would involve the integration of reaction, separation, and purification steps into a single, streamlined process. Such a system would enable the on-demand production of the oxazolone and its derivatives with high purity and reproducibility. durham.ac.ukafricacommons.netnih.gov The exothermic nature of some of the synthetic steps can be better managed in flow reactors, enhancing the safety of the process. rsc.orgresearchgate.net
Moreover, automated platforms can be used for high-throughput screening of reaction conditions and for the rapid synthesis of libraries of oxazolone derivatives for biological screening. This would accelerate the discovery of new compounds with desired properties.
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is a powerful tool for understanding and predicting chemical reactivity and properties. In the context of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl-, advanced computational modeling can guide future research in several ways.
Density Functional Theory (DFT) can be employed to investigate reaction mechanisms, predict the stability of intermediates, and rationalize the outcomes of different transformations. researchgate.net This can be particularly useful in understanding the unprecedented reactivity patterns discussed in section 6.2. For instance, computational studies can help predict the feasibility and stereochemical outcome of cycloaddition reactions or ring-opening transformations.
Machine learning (ML) algorithms can be trained on experimental data to predict the properties and reactivity of new oxazolone derivatives. This can accelerate the discovery of new materials and bioactive molecules by prioritizing the synthesis of compounds with the most promising characteristics. For example, ML models could be developed to predict the fluorescence quantum yield of new oxazolone-based fluorophores or the biological activity of a library of derivatives.
Future research should focus on building robust computational models that can accurately predict the behavior of 5(4H)-Oxazolone, 4,4-dimethyl-2-phenyl- and its derivatives, thereby reducing the need for extensive trial-and-error experimentation and accelerating the pace of discovery.
Q & A
Q. What are the common synthetic routes for 4,4-dimethyl-2-phenyl-5(4H)-oxazolone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Erlenmeyer azlactone condensation, involving the reaction of an acylated amino acid (e.g., hippuric acid) with acetic anhydride. Optimization includes adjusting catalyst mass (e.g., 0.4–0.6 g of fly ash for oxazolones), solvent-free grinding methods to enhance reactivity, and temperature control (80–100°C). For example, solvent-assisted grinding under mild conditions improves yield by reducing side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural properties of 4,4-dimethyl-2-phenyl-5(4H)-oxazolone?
- Methodological Answer : Key techniques include:
- FTIR : Identifies carbonyl (C=O, ~1750 cm⁻¹) and C=N (~1650 cm⁻¹) stretches .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl groups at δ 1.3–1.5 ppm in ¹H NMR) and aromatic protons (δ 7.2–7.8 ppm) .
- LC-ESI-MS/MS or GC-EI-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, particularly for brominated isotopes .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties of 4,4-dimethyl-2-phenyl-5(4H)-oxazolone, and how do these predictions compare with experimental data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (e.g., ~3.02 eV) and absorption spectra. Experimental validation via cyclic voltammetry (HOMO: -5.87 eV; LUMO: -2.85 eV) and UV-Vis (λmax ~370 nm for π-π* transitions) shows strong alignment with DFT-predicted energy levels . Discrepancies >0.1 eV require recalibration of basis sets or solvent effect inclusion.
Q. What strategies are recommended for resolving discrepancies in photophysical data (e.g., absorption/emission maxima) reported for oxazolone derivatives?
- Methodological Answer : Contradictions (e.g., λmax at 370 nm vs. 465 nm) arise from substituent effects or solvent polarity. Systematic approaches include:
- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to assess solvatochromism.
- Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups to correlate structure with λmax shifts .
- Concentration-Dependent Studies : Rule out aggregation-induced spectral shifts.
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 4,4-dimethyl-2-phenyl-5(4H)-oxazolone derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified arylidene (e.g., 4-methoxyphenyl) or alkyl groups to probe steric/electronic effects .
- Bioassays : Test antibacterial activity (MIC against S. aureus or E. coli) and antioxidant capacity (DPPH radical scavenging IC₅₀) under standardized protocols .
- Computational Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., COX-2 or tyrosinase) and validate with in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
